Dispiro[1,3-dioxolane-2,1'-naphthalene-4',2''-[1,3]dioxolane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dispiro[1,3-dioxolane-2,1’-naphthalene-4’,2’'-[1,3]dioxolane] is a complex organic compound characterized by its unique structure, which includes two 1,3-dioxolane rings fused to a naphthalene core
Vorbereitungsmethoden
The synthesis of Dispiro[1,3-dioxolane-2,1’-naphthalene-4’,2’'-[1,3]dioxolane] typically involves the reaction of naphthalene derivatives with 1,3-dioxolane under specific conditions. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the proper formation of the dispiro structure. Industrial production methods may involve large-scale reactions in specialized reactors to maintain the purity and yield of the compound .
Analyse Chemischer Reaktionen
Dispiro[1,3-dioxolane-2,1’-naphthalene-4’,2’'-[1,3]dioxolane] undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the compound.
Wissenschaftliche Forschungsanwendungen
Dispiro[1,3-dioxolane-2,1’-naphthalene-4’,2’'-[1,3]dioxolane] has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s stability and unique structure make it useful in studying biological processes and interactions at the molecular level.
Wirkmechanismus
The mechanism by which Dispiro[1,3-dioxolane-2,1’-naphthalene-4’,2’'-[1,3]dioxolane] exerts its effects involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Dispiro[1,3-dioxolane-2,1’-naphthalene-4’,2’'-[1,3]dioxolane] can be compared to other similar compounds such as:
- Dispiro[1,3-dioxolane-2,2’-bicyclo[2.2.1]heptane-3’,2’'-[1,3]dioxolane]
- Dispiro[1,3-dioxolane-2,2’-bicyclo[2.2.2]octane-5’,2’'-[1,3]dioxolane] These compounds share the dispiro structure but differ in the core ring system, leading to variations in their chemical properties and applications. The uniqueness of Dispiro[1,3-dioxolane-2,1’-naphthalene-4’,2’'-[1,3]dioxolane] lies in its naphthalene core, which imparts distinct stability and reactivity characteristics .
Eigenschaften
CAS-Nummer |
169-41-5 |
---|---|
Molekularformel |
C14H14O4 |
Molekulargewicht |
246.26 g/mol |
InChI |
InChI=1S/C14H14O4/c1-2-4-12-11(3-1)13(15-7-8-16-13)5-6-14(12)17-9-10-18-14/h1-6H,7-10H2 |
InChI-Schlüssel |
UDVOLSLYGFMGNT-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2(O1)C=CC3(C4=CC=CC=C24)OCCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.